molecular formula C22H19N3O5 B2546809 1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-60-5

1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2546809
CAS RN: 877656-60-5
M. Wt: 405.41
InChI Key: CCFQCWUTDWVLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as BPR1K653, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase Aurora B, which is involved in cell division and proliferation.

Scientific Research Applications

Synthesis and Pharmacological Potentials

  • Synthesis of Novel Heterocyclic Compounds

    Researchers have synthesized various novel heterocyclic compounds derived from benzofuran and pyrimidine scaffolds, showcasing their methodological advancements in creating potential pharmacological agents. These compounds were evaluated for their anti-inflammatory and analgesic activities, highlighting the significance of the chemical scaffold in medicinal chemistry research (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Photophysical Properties and pH-Sensing Application

    Another study focused on the design, synthesis, and characterization of pyrimidine-phthalimide derivatives, demonstrating their potential as solid-state fluorescent materials and colorimetric pH sensors. This application is crucial for developing novel diagnostic tools and sensors in biochemical and environmental analysis (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, Yun Lu, 2017).

  • Antibacterial and Antimicrobial Activities

    The broad spectrum of biological activities associated with pyrimidine derivatives, including antibacterial, antimicrobial, and antifungal activities, underscores the importance of these compounds in developing new therapeutic agents. This research direction is vital for addressing the growing concern of antibiotic resistance (T. Naik, K. Chikhalia, 2007).

  • Molecular Interactions and Crystal Structures

    Studies on the crystal and molecular structures of pyrimidine derivatives provide insights into their conformational preferences and molecular interactions. Such information is essential for understanding the structure-activity relationships that guide the design of more effective and selective pharmacological agents (A. Abdel-Aziz, H. Ghabbour, A. El-Azab, N. Y. Khalil, H. Fun, M. A. El-Sherbeny, 2016).

  • In Vitro Cytotoxic Evaluation

    The synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives illustrate the potential of these compounds in cancer research. Identifying compounds with cytotoxic activity against cancer cell lines is a critical step toward the development of new anticancer therapies (V. Udayakumar, J. Gowsika, A. Pandurangan, 2017).

properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-18(23-10-12-29-13-11-23)14-24-19-16-8-4-5-9-17(16)30-20(19)21(27)25(22(24)28)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFQCWUTDWVLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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